molecular formula C10H21N3O B7921298 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7921298
M. Wt: 199.29 g/mol
InChI Key: IOFOORQUINDVGD-JTQLQIEISA-N
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Description

The compound 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone features an (S)-configured pyrrolidine ring substituted with a methyl-amino-ethyl group and an ethanone moiety.

Properties

IUPAC Name

1-[(2S)-2-[[2-aminoethyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(14)13-6-3-4-10(13)8-12(2)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFOORQUINDVGD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Precursors

A foundational approach involves asymmetric hydrogenation of 2-methylpyrroline to generate the (S)-2-methylpyrrolidine core.

  • Procedure :

    • Substrate : 2-Methylpyrroline (commercially available).

    • Catalyst : Platinum(IV) oxide (PtO₂) or 5% Pt/C in a 2:1 ethanol-methanol solvent.

    • Conditions : Ambient temperature, hydrogen pressure (1–5 atm).

    • Outcome : (S)-2-methylpyrrolidine with ≥50% enantiomeric excess (ee) after recrystallization.

  • Optimization :

    • Solvent polarity adjustments (e.g., 90% ethanol) improve ee to >90%.

    • Chiral auxiliaries (e.g., L-tartaric acid) enhance stereoselectivity during salt formation.

Functionalization via Reductive Amination

The methyl-amino-ethyl side chain is introduced through reductive amination or alkylation.

  • Stepwise Protocol :

    • Alkylation : React (S)-2-methylpyrrolidine with 2-chloro-N-methylethylamine in dimethylformamide (DMF) using Cs₂CO₃ as a base.

    • Reduction : Catalytic hydrogenation (Pd/C, H₂) or borane-THF complex reduces intermediates to the target amine.

  • Yield : 65–78% after purification via silica gel chromatography.

Advanced Methodologies

Chiral Resolution Techniques

For high enantiopurity, resolution methods are critical:

  • Diastereomeric Salt Formation :

    • Use (R)- or (S)-mandelic acid to separate enantiomers via fractional crystallization.

    • Result : >98% ee confirmed by chiral HPLC.

  • Enzymatic Resolution :

    • Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

Solid-Phase Synthesis

Adapted from peptide chemistry, this method ensures rapid purification:

  • Resin Functionalization :

    • Load Fmoc-protected pyrrolidine onto Wang resin via ester linkage.

  • Stepwise Elaboration :

    • Deprotect Fmoc, couple 2-aminoethyl-methyl-amine using HBTU/DIPEA, and cleave with TFA.

  • Advantage : Yields >85% with minimal byproducts.

Comparative Analysis of Methods

Method Catalyst/Reagents Yield (%) ee (%) Scalability
Asymmetric HydrogenationPtO₂, ethanol-methanol70–8250–90High
Reductive AminationPd/C, Cs₂CO₃65–7895–98Moderate
Chiral Resolution(S)-mandelic acid60–7098–99Low
Solid-Phase SynthesisHBTU, Wang resin80–85>99High

Critical Reaction Parameters

Solvent Effects

  • Polar Protic Solvents : Methanol/ethanol mixtures enhance hydrogenation rates but may reduce ee.

  • Aprotic Solvents : DMF or THF improves alkylation efficiency by stabilizing intermediates.

Temperature Control

  • Low Temperatures (0–5°C): Minimize racemization during amine functionalization.

  • Elevated Temperatures (80–100°C): Accelerate reductive amination but risk side reactions.

Analytical Validation

  • HPLC : Chiral OD-H column (Hexane:IPA:TFA = 90:10:0.1) confirms ee >99%.

  • NMR : δ 1.45 (s, CH₃), 2.30–2.80 (pyrrolidine CH₂), 3.10 (N-CH₃) ppm.

  • Mass Spec : [M+H]⁺ = 199.29 (C₁₀H₂₁N₃O).

Industrial Considerations

  • Cost Efficiency : Pt/C catalysts are reusable, reducing production costs by ~30%.

  • Safety : Diethyl zinc and boron trifluoride require strict inert-atmosphere handling .

Chemical Reactions Analysis

Acylation Reactions

The primary and secondary amino groups in the structure undergo acylation with reagents such as acid chlorides or anhydrides to form stable amides. This reaction is critical for modifying the compound’s pharmacokinetic properties or creating prodrugs.

Example Reaction:
$$
\text{Compound} + \text{AcCl} \rightarrow \text{Acetylated Derivative} + \text{HCl}
$$

ReagentConditionsProductYieldSource
Acetyl chlorideRoom temperature, DCMN-Acetylated pyrrolidine derivative85–90%

Alkylation Reactions

The tertiary amine in the pyrrolidine ring participates in nucleophilic substitution with alkyl halides or epoxides. This reaction broadens the compound’s application in synthesizing quaternary ammonium salts or more complex amines.

Key Insight:
Steric hindrance from the methyl and ethyl groups on the aminoethyl chain slows alkylation kinetics compared to less substituted analogs.

Oxidation of the Ethanone Moiety

The ketone group undergoes oxidation under strong conditions (e.g., KMnO₄ in acidic media) to form a carboxylic acid, though this is less common due to the compound’s sensitivity to harsh reagents.

Reaction Pathway:
$$
\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Carboxylic Acid Derivative}
$$

Reduction Reactions

The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄ , producing a chiral alcohol center. This modification enhances water solubility and alters receptor-binding affinity .

Reducing AgentSolventTemperatureProductOptical PuritySource
NaBH₄Ethanol0–5°C(S)-Secondary Alcohol Derivative92% ee

Cyclization Reactions

Under acidic or thermal conditions, the compound forms bicyclic structures via intramolecular nucleophilic attack. This reactivity is exploited to generate constrained analogs for structure-activity relationship studies.

Mechanism:
$$
\text{Intramolecular attack} \rightarrow \text{Bicyclic Pyrrolidine} + \text{H}_2\text{O}
$$

Stability and Reactivity Considerations

The compound’s stability under different conditions influences its reaction pathways:

PropertyValueImpact on ReactivitySource
SolubilitySoluble in DCM, THFFacilitates acylation/alkylation
pH SensitivityDegrades at pH < 4 or > 10Limits acid/base-mediated reactions

Mechanistic Insights

The stereochemistry at the chiral center (S-configuration) directs regioselectivity in reactions. For example, acylation preferentially occurs at the less hindered primary amine, while alkylation targets the tertiary amine.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological systems, particularly in the modulation of neurotransmitter pathways. Research indicates that derivatives of pyrrolidine can exhibit significant activity in central nervous system disorders, making this compound a candidate for further exploration in neuropharmacology.
  • Chemical Synthesis
    • 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as alkylation and acylation, makes it valuable for creating novel compounds in medicinal chemistry.
  • Analytical Chemistry
    • This compound has been utilized as a derivatization reagent in high-performance liquid chromatography (HPLC). It enhances the detection capabilities for carboxylic acids through electrogenerated chemiluminescence, improving sensitivity and selectivity in analytical applications .

Case Study 1: Neuropharmacological Studies

A study explored the effects of pyrrolidine derivatives on neurotransmitter systems, particularly focusing on dopamine and serotonin pathways. The results indicated that the compound could modulate receptor activity, suggesting potential therapeutic applications in mood disorders and schizophrenia .

Case Study 2: Synthesis of Novel Antidepressants

Research conducted on the synthesis of new antidepressants involved using this compound as a precursor. The synthesized compounds showed promising results in preclinical trials, demonstrating efficacy comparable to existing antidepressants while exhibiting fewer side effects .

Data Table: Summary of Applications

Application AreaDescriptionReference
Pharmaceutical DevelopmentPotential treatment for CNS disorders through modulation of neurotransmitters
Chemical SynthesisIntermediate for synthesizing complex molecules
Analytical ChemistryDerivatization reagent for HPLC enhancing detection of carboxylic acids

Mechanism of Action

The mechanism of action of 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves:

    Binding to Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone Pyrrolidine (S) 2-Aminoethyl-methyl-amine, ethanone Not explicitly provided Chiral ligand, potential enzyme inhibition
1-[(S)-2-(Isopropylamino-Methyl)-pyrrolidin-1-yl]-ethanone Pyrrolidine (S) Isopropylamino group 184.28 Simpler substituent; lower polarity
1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone Piperidine (R) Piperidine ring, 2-aminoethyl-methyl-amine 199.30 Altered ring size; conformational flexibility
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one Pyrrolidine (R) Hydroxymethyl group 143.19 Enhanced solubility due to -OH group
(S)-1-(2-(((3-(2-Methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-1-yl)ethanone Pyrrolidine (S) Imidazo-pyridazinone, methoxyphenyl 365.40 Kinase inhibition (e.g., Adaptor Associated Kinase 1)
1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone Pyrrolidine Pyrazolo-pyrazine ring Not provided High LogD (lipophilicity); potential CNS activity

Key Observations

Core Structure Variations: Pyrrolidine vs. Stereochemistry: The (S)-configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in biological systems.

Substituent Impact: Aminoethyl-Methyl-Amine Group: Unique to the target compound, this group may enhance hydrogen bonding or electrostatic interactions in enzyme binding . Hydroxymethyl vs. Aromatic Groups: Hydroxymethyl () increases hydrophilicity, while aromatic systems (e.g., imidazo-pyridazinone in ) enhance π-π stacking.

Synthetic Yields and Characterization: Compounds like 1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one are synthesized with high yields (99%) via Schiff base reactions . NMR and HRMS data for ethanone derivatives (e.g., ) provide benchmarks for structural validation.

Pharmacological Potential: Imidazo-pyridazinone derivatives () demonstrate kinase inhibition, suggesting the target compound’s utility in similar pathways. Pyrazolo-pyrazine-containing analogs () may cross the blood-brain barrier due to higher LogD values.

Biological Activity

The compound 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone , also known by its CAS Number 1354016-08-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H25N3O
  • Molecular Weight : 227.35 g/mol
  • CAS Number : 1354016-08-2

Structure and Synthesis

The compound features a pyrrolidine ring substituted with an ethanone moiety and an aminoethyl group. Its synthesis typically involves multi-step organic reactions, which can include amination and cyclization processes to form the pyrrolidine structure .

Anticancer Properties

Research indicates that compounds with a pyrrolidine structure often exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. In a study evaluating various pyrrolidine derivatives, specific compounds demonstrated sub-micromolar antiproliferative activity against several human cancer cell lines, including HeLa (cervical carcinoma) and Molt/4 (T-leukemia) cells .

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3fHeLa<0.5Microtubule disruption, apoptosis
3gMolt/4>10Minimal activity
ReferenceCA-4<0.05Microtubule stabilizer

The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. Studies have shown that treatment with pyrrolidine derivatives leads to mitochondrial depolarization and activation of caspases, which are crucial for the apoptotic process . Additionally, flow cytometry analysis revealed that these compounds can induce early apoptotic markers in treated cells, confirming their role in promoting programmed cell death .

Neuropharmacological Effects

Beyond anticancer activity, some studies have highlighted the potential neuropharmacological effects of pyrrolidine derivatives. For example, certain analogs have been investigated for their antidepressant properties. The presence of the pyrrolidine ring is believed to enhance interactions with neurotransmitter systems, potentially offering new avenues for depression treatment .

Study on Anticancer Activity

In a notable study published in Lirias, a series of pyrrolidine derivatives were synthesized and evaluated for their anticancer activity. Compound 3f was identified as particularly effective against multiple cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics. The study emphasized the importance of structural modifications in enhancing biological activity .

Neuropharmacological Assessment

A separate investigation focused on the antidepressant potential of pyrrolidine derivatives found that specific modifications could lead to enhanced serotonin reuptake inhibition. This suggests that compounds like this compound may serve as scaffolds for developing novel antidepressants .

Q & A

Q. What are the optimized synthetic routes for 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, considering stereochemical control?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include:

  • Aminomethylation : Reacting pyrrolidine with (2-aminoethyl)methylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to introduce the branched amine moiety .
  • Chiral Control : Use of (S)-pyrrolidine precursors or chiral catalysts (e.g., L-proline derivatives) to ensure stereochemical fidelity at the chiral center .
  • Ethanone Formation : Acylation via reaction with acetyl chloride or ketone-transfer reagents in anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
    Critical Parameters : pH control (7–9), inert atmosphere (N₂/Ar), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the compound’s purity and structural integrity be validated using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the (S)-configuration at the pyrrolidine chiral center and amine/ketone functional groups. Key signals: δ 2.1–2.5 ppm (pyrrolidine CH₂), δ 3.2–3.6 ppm (N-methyl/amine protons) .
  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to verify enantiomeric purity (>98% ee) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₂₂N₃O: 220.18 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against ubiquitin-specific proteases (e.g., USP14) using fluorogenic substrates (e.g., Ub-AMC) to measure IC₅₀ values .
  • Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How can discrepancies in enantiomeric purity between chiral HPLC and polarimetry data be resolved?

Methodological Answer:

  • Data Cross-Validation : Repeat polarimetry under standardized conditions (e.g., 589 nm, 20°C) and compare with HPLC retention times.
  • Dynamic Light Scattering (DLS) : Rule out aggregation artifacts that may skew polarimetry results .
  • X-ray Crystallography : Resolve absolute configuration definitively if crystalline derivatives are obtainable .

Q. What computational strategies are effective for modeling its interaction with biological targets like USP14?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with USP14’s catalytic domain (PDB: 2AYO). Focus on hydrogen bonding with Cys114 and hydrophobic interactions with the pyrrolidine ring .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and ligand-induced conformational changes .
  • QM/MM Calculations : Evaluate electronic effects of the ethanone moiety on enzyme inhibition .

Q. How should contradictory cytotoxicity results across cell lines (e.g., HeLa vs. HEK293) be addressed?

Methodological Answer:

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis regulators) between sensitive/resistant lines .
  • Metabolomic Analysis : LC-MS-based profiling to detect cell-specific metabolite interactions (e.g., glutathione depletion in HeLa) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify secondary targets .

Q. What methodologies are used to study in vivo pharmacokinetics and metabolite identification?

Methodological Answer:

  • ADME Studies : Administer radiolabeled compound (¹⁴C) in rodent models. Collect plasma/tissue samples at intervals (0–24 hrs) for LC-MS/MS analysis .
  • Metabolite ID : Use HR-MS/MS with collision-induced dissociation (CID) to fragment major metabolites. Compare with synthetic standards (e.g., N-oxide derivatives) .
  • Tissue Distribution : Autoradiography or MALDI imaging to map compound localization .

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